Hydroxy evodiamine
CAS No.: 1238-43-3
Cat. No.: VC0191486
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1238-43-3 |
---|---|
Molecular Formula | C19H17N3O2 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | (1S)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one |
Standard InChI | InChI=1S/C19H17N3O2/c1-21-16-5-3-2-4-13(16)19(24)22-9-8-12-14-10-11(23)6-7-15(14)20-17(12)18(21)22/h2-7,10,18,20,23H,8-9H2,1H3/t18-/m0/s1 |
Standard InChI Key | XYSMNZWLVJYABK-SFHVURJKSA-N |
Isomeric SMILES | CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |
SMILES | CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |
Canonical SMILES | CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |
Synthesis and Characterization
The synthesis of hydroxy evodiamine derivatives employs sophisticated organic chemistry techniques to selectively introduce hydroxy groups at specific positions of the evodiamine scaffold. While detailed synthetic routes may vary, they typically involve multiple steps with carefully controlled reaction conditions to ensure proper regiochemistry and stereochemistry of the final products.
Characterization of these synthesized compounds relies on multiple analytical techniques to confirm their structure and purity. Key analytical methods include:
-
Nuclear Magnetic Resonance spectroscopy (¹H NMR and ¹³C NMR) to determine the structural arrangement and confirm the presence and position of hydroxy groups within the molecule .
-
Mass spectrometry to accurately determine molecular weight and fragmentation patterns, providing additional structural confirmation .
-
Various chromatographic techniques to assess purity and isolate the desired compounds from reaction mixtures.
Pharmacological Activities
Antitumor Properties
Hydroxy evodiamine derivatives have demonstrated significant antitumor activities across multiple cancer cell lines. Research has particularly focused on their effects against lung cancer (H460, A549), esophageal cancer (Eca109), and other malignancies. The cytotoxic activities of these derivatives, especially compound 8b, have shown promising results when compared to the parent evodiamine .
The comparative cytotoxicity data from research on hydroxy evodiamine derivatives is summarized in the following table:
Compound | H460 Cells (IC₅₀, μM) | A549 Cells (IC₅₀, μM) | Eca109 Cells (IC₅₀, μM) |
---|---|---|---|
Evodiamine | Higher than 8b | Higher than 8b | Higher than 8b |
Compound 8a | Higher than 8b | Higher than 8b | Higher than 8b |
Compound 8b | 6.69 | 20.02 | 16.47 |
This data demonstrates that compound 8b, a specific hydroxy evodiamine derivative, exhibits superior cytotoxic activity against all three tested cancer cell lines compared to both the parent evodiamine and the other hydroxy derivative (8a) . The particularly strong activity against H460 lung cancer cells (IC₅₀ = 6.69 μM) highlights the potential of this compound as a lead for lung cancer treatment development.
Comparative Efficacy with Other Evodiamine Derivatives
Mechanism of Action
Apoptosis Induction
Hydroxy evodiamine derivatives, particularly compound 8b, induce apoptosis in cancer cells through multiple molecular pathways. Research has shown that these compounds affect several apoptosis-related proteins, including CRAF, AKT, and ERK . These proteins are critical components of cell survival and proliferation pathways, and their modulation by hydroxy evodiamine leads to programmed cell death in cancer cells.
The apoptotic mechanism appears to induce late-stage apoptosis, which was confirmed through Annexin V-FITC/propidium iodide (PI) combination assays . This mechanism differs somewhat from unmodified evodiamine, which has been shown to induce apoptosis in various cancer cells through caspase-dependent pathways, particularly involving caspase-3 and caspase-8 .
Molecular Docking and Target Interactions
Molecular docking studies provide valuable insights into the binding interactions between hydroxy evodiamine derivatives and their potential protein targets. Research has specifically examined the interactions with epidermal growth factor receptor (EGFR), including both wild-type EGFR and the T790M mutant variant .
The computational analyses performed using Schrödinger software indicated that compound 8b demonstrates good binding affinity for EGFR, which is an upstream regulator of several apoptosis-related proteins . This interaction may explain the compound's ability to modulate CRAF, AKT, and ERK activities, ultimately leading to cancer cell apoptosis.
The molecular docking results suggest that the hydroxy group at position 2 facilitates favorable interactions with specific amino acid residues in the EGFR binding pocket. These interactions likely contribute to the enhanced biological activity observed with compound 8b compared to both evodiamine and compound 8a .
Comparative Analysis with Parent Compound
Structural Advantages of Hydroxy Derivatives
Future Research Directions
Challenges and Limitations
Despite their promise, several challenges remain in the development of hydroxy evodiamine derivatives as therapeutic agents:
-
Limited pharmacokinetic data on these compounds, which is essential for determining appropriate dosing regimens and administration routes.
-
Potential toxicity concerns based on known effects of the parent compound evodiamine .
-
Scale-up challenges for the synthesis of these complex molecules for clinical studies and potential commercialization.
-
Regulatory considerations for naturally-derived compounds with structural modifications.
Addressing these challenges will require coordinated multidisciplinary efforts spanning medicinal chemistry, pharmacology, toxicology, and pharmaceutical formulation science.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume